(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid
Description
The compound “(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid” consists of two components:
Main structure: A pentanedioic acid (glutaric acid) backbone with an (S)-configured pyrrolidine-2-carbonyl group linked via an amide bond at the second carbon.
Counterion: 2,2,2-Trifluoroacetic acid (TFA), likely forming a salt to enhance solubility and stability .
The stereochemistry (2S,2S) is critical for its biological activity, as enantiomeric differences can drastically alter interactions with chiral biomolecules .
Properties
IUPAC Name |
(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5.C2HF3O2/c13-8(14)4-3-7(10(16)17)12-9(15)6-2-1-5-11-6;3-2(4,5)1(6)7/h6-7,11H,1-5H2,(H,12,15)(H,13,14)(H,16,17);(H,6,7)/t6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGMDEZYLHZTKS-LEUCUCNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a cornerstone for constructing the dipeptide backbone. The (2S)-pyrrolidine-2-carboxylic acid moiety is first activated as a pentafluorophenyl ester or using 1-hydroxybenzotriazole (HOBt) for coupling with (2S)-glutamic acid derivatives. A study demonstrated that using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) with N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) achieved 78% coupling efficiency for similar pyrrolidine-containing peptides. Critical parameters include:
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Temperature : 0–25°C to minimize racemization.
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Resin : Wang resin pre-loaded with Fmoc-protected glutamic acid α-allyl ester.
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Deprotection : 20% piperidine in DMF for Fmoc removal.
The trifluoroacetic acid (TFA) counterion is introduced during final resin cleavage, simultaneously removing protecting groups and protonating the amine.
Solution-Phase Synthesis with Chiral Auxiliaries
Solution-phase methods enable scalable production. A patent describes the preparation of pyrrolidine-2-carboxylic acid derivatives via catalytic hydrogenation of proline precursors. Key steps include:
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Chiral Induction : (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole is hydrogenated at 1.4–1.5 MPa H₂ pressure using a palladium catalyst to retain the (2S) configuration.
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Coupling : Activated (2S)-pyrrolidine-2-carboxylic acid (e.g., mixed anhydride or HOBt ester) reacts with L-glutamic acid di-tert-butyl ester.
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Deprotection : Tert-butyl groups are cleaved with TFA, yielding the free carboxylic acid and forming the TFA salt.
Comparative yields from solution-phase synthesis range from 65% to 82.9%, depending on the protecting group strategy.
Stereochemical Control and Optimization
Catalytic Asymmetric Hydrogenation
Maintaining the (2S) configuration in both the pyrrolidine and glutamic acid residues is critical. A patent highlights the use of sodium ethoxide and chiral catalysts (e.g., (R)-BINAP-Ru complexes) to achieve enantiomeric excess (ee) up to 61.1% during pyrrolidine ring hydrogenation. For example:
Dynamic Kinetic Resolution
Racemization during coupling is mitigated using bulky bases like DIPEA and low temperatures (−20°C). A study reported that coupling (2S)-pyrrolidine-2-carboxylic acid with Fmoc-Glu-OAll in the presence of HBTU/DIPEA at 0°C preserved >98% ee.
Salt Formation and Purification
Trifluoroacetate Salt Formation
The TFA salt forms during final deprotection:
Chromatographic Purification
Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) resolves diastereomers and byproducts. Typical conditions:
Comparative Analysis of Synthetic Routes
| Method | Yield | ee (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Solid-Phase Synthesis | 78% | >98 | Minimal racemization | |
| Catalytic Hydrogenation | 82.9% | 61.1 | Scalability | |
| Solution-Phase Coupling | 89.7% | 98.5 | Cost-effective reagents |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be performed on the carbonyl groups.
Substitution: The compound can participate in substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Reagent: Employed in various organic synthesis reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Protein Interaction: Used in research to study protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.
Material Science: Explored for its potential use in the development of new materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pentanedioic acid moiety play crucial roles in binding to these targets, while the trifluoroacetic acid group can enhance the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally or functionally analogous compounds, supported by evidence from diverse sources.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Flexibility vs. In contrast, Trofinetide’s 2-methylpyrrolidine group improves metabolic stability by resisting oxidative degradation . Methotrexate’s pteridinyl moiety allows tight binding to DHFR, but its poor solubility necessitates salt formulations, unlike the TFA-counterionized target compound .
Solubility and Stability :
- The TFA counterion in the target compound enhances aqueous solubility compared to free acid forms (e.g., MTX or 5-methyltetrahydrofolate) . However, TFA’s acidity may limit compatibility with biological systems at high concentrations.
- Compounds with hydrophobic groups (e.g., phenylalanine in ) exhibit reduced solubility, requiring organic solvents for experimental use.
Biological Targets :
- Folate analogs (MTX, 5-methyltetrahydrofolate) target folate metabolism, whereas pyrrolidine-glutaric acid derivatives (target compound, Trofinetide) may interact with neuropeptide receptors or proteases .
- The 5-oxopyrrolidinyl variant () lacks the TFA counterion but shows promise as a synthetic precursor for protease inhibitors.
Complex peptidic chains (e.g., ) are more suited for targeted enzyme inhibition but face challenges in bioavailability.
Biological Activity
(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid; 2,2,2-trifluoroacetic acid (CAS No. 32302-76-4) is a complex organic compound characterized by its unique structure that includes a pyrrolidine ring and a pentanedioic acid moiety. The trifluoroacetic acid component enhances its chemical properties, making it a subject of interest in various biological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid; 2,2,2-trifluoroacetic acid |
| Molecular Formula | C12H19N3O6 |
| Molecular Weight | 273.30 g/mol |
| CAS Number | 32302-76-4 |
The biological activity of (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the pyrrolidine ring enhances binding affinity to target proteins, while the pentanedioic acid moiety contributes to the compound's overall stability and reactivity. The trifluoroacetic acid group may also influence the compound's solubility and bioavailability.
Enzyme Inhibition
Recent studies have indicated that this compound exhibits significant inhibitory activity against various enzymes. For instance, it was found to inhibit fibroblast activation protein (FAP) with an IC50 value lower than 10 µM in high-throughput screening assays. Inhibition of FAP is particularly relevant in cancer biology as it plays a role in tumor progression and metastasis .
Anticancer Properties
The compound has shown promising results in preclinical models for its anticancer properties. It was evaluated against several cancer cell lines, demonstrating cytotoxic effects without adversely affecting normal fibroblast viability. For example, specific derivatives of similar compounds were tested on MeWo melanoma cells, revealing that certain modifications led to enhanced cytotoxicity .
Case Studies
- FAP Inhibition in Cancer Models : A study focused on the inhibition of FAP highlighted that compounds with structural similarities to (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid exhibited more than 50% relative inhibition at concentrations around 2 µM . This suggests potential for therapeutic applications in targeting tumor microenvironments.
- Selectivity for Carbonic Anhydrase Isoforms : Another investigation demonstrated that related pyrrolidine-based compounds selectively inhibited human carbonic anhydrase isoforms, particularly hCA II and hCA IX, which are implicated in cancer metabolism . These findings indicate that modifications to the compound could enhance selectivity and efficacy.
Comparative Analysis
To better understand the biological activity of (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid compared to similar compounds, the following table summarizes key findings:
| Compound | IC50 (µM) | Target | Activity Type |
|---|---|---|---|
| (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid | <10 | Fibroblast Activation Protein | Inhibitor |
| Related Pyrrolidine Derivative | <20 | Human Carbonic Anhydrase II | Selective Inhibitor |
| DPP-IV Inhibitor | <50 | Dipeptidyl Peptidase IV | Antidiabetic |
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Yield (%) | Key Reagents | Advantages |
|---|---|---|---|
| SPPS | 70–85 | Fmoc-OSu, TFA/DCM | High stereochemical control |
| Solution-phase | 60–75 | EDC, HOBt, TFA | Scalability for bulk synthesis |
| Computational-guided | N/A | DFT-based path search | Reduces experimental iterations |
Advanced: How can researchers resolve contradictions in stereochemical assignments of this compound?
Methodological Answer:
Stereochemical ambiguities arise due to the compound’s two chiral centers. Contradictions are resolved using:
- X-ray crystallography: Provides definitive confirmation of absolute configuration by analyzing crystal lattice parameters .
- Chiral HPLC: Separates enantiomers using columns like Chiralpak IA/IB; retention times are compared to standards .
- Vibrational Circular Dichroism (VCD): Detects conformational preferences in solution, complementing crystallographic data .
- NMR anisotropy: Mosher’s acid derivatives or NOE interactions help assign relative configurations .
Example Workflow:
Perform X-ray on a single crystal to establish absolute configuration.
Validate with chiral HPLC to ensure enantiomeric excess >98%.
Use VCD to confirm solution-phase conformation matches solid-state data.
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR spectroscopy: 1H/13C/19F NMR identifies structural integrity and detects impurities (e.g., residual TFA). 19F NMR is particularly useful for tracking TFA interactions .
- Mass spectrometry (HRMS): Confirms molecular weight and isotopic patterns. ESI-MS in negative ion mode detects deprotonated species.
- HPLC: Reverse-phase C18 columns with UV detection at 210 nm assess purity. TFA in mobile phases enhances peak resolution .
- Elemental analysis: Validates C, H, N, and F content, especially for fluorinated moieties .
Advanced: How does the trifluoroacetic acid component influence the compound’s reactivity in peptide coupling reactions?
Methodological Answer:
TFA acts as both a counterion and catalyst:
- Acidolytic deprotection: Cleaves tert-butyl and Boc groups under mild conditions (e.g., 20% TFA/DCM for 30 min) .
- Solvent effects: Low dielectric constant of TFA enhances carbocation stability during SN1 reactions.
- Catalytic role: Stabilizes transition states in acyl transfer reactions via hydrogen bonding, improving coupling efficiency .
Note: Excess TFA can protonate amine intermediates, requiring neutralization (e.g., with DIEA) before subsequent reactions.
Advanced: What computational strategies are employed to predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina): Screens binding affinity to enzymes (e.g., proteases) by simulating ligand-receptor interactions. Focus on the pyrrolidine-carboxylic acid motif’s hydrogen-bonding potential .
- Molecular Dynamics (MD) simulations (GROMACS): Evaluates stability of ligand-target complexes over 100 ns trajectories. Key metrics include RMSD and binding free energy (MM-PBSA) .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Models electronic interactions at active sites, crucial for understanding fluorine’s electron-withdrawing effects on binding .
Case Study:
Inhibition of angiotensin-converting enzyme (ACE) was predicted via docking, with MD simulations showing stable binding of the carboxylate group to Zn²+ in ACE’s active site .
Advanced: How can researchers address discrepancies in bioactivity data across different assay systems?
Methodological Answer:
Contradictions arise from variations in assay conditions (pH, ionic strength) or off-target effects. Mitigation strategies include:
- Standardized buffers: Use TFA-free buffers (e.g., HEPES) to avoid interference with biological assays.
- Orthogonal assays: Validate enzyme inhibition (e.g., fluorescence-based) with cell-based assays (e.g., luciferase reporter) .
- Metabolite profiling: LC-MS/MS identifies degradation products or metabolites that may confound results .
Example:
Inconsistent IC50 values in kinase assays were traced to TFA-induced protein denaturation. Switching to acetic acid as a counterion resolved the issue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
